molecular formula C10H8O4 B12878036 6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid CAS No. 51648-99-8

6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid

Cat. No.: B12878036
CAS No.: 51648-99-8
M. Wt: 192.17 g/mol
InChI Key: VHHDWARWLJIUBI-UHFFFAOYSA-N
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Description

6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a fused bicyclic structure. Based on data for 4,6-dimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (), the compound likely has the following attributes:

  • Molecular Formula: C${11}$H${10}$O$_4$
  • Molecular Weight: 206 Da
  • Key Substituents: A methyl group at position 6, a ketone at position 1, and a carboxylic acid at position 3.
  • Physicochemical Properties: LogP: 2.21 (indicating moderate hydrophobicity) Polar Surface Area: 64 Ų Hydrogen Bond Donors/Acceptors: 1 donor (-COOH), 3 acceptors (ketone and carboxylic acid groups) .

Properties

CAS No.

51648-99-8

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

6-methyl-1-oxo-3H-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-5-2-8-6(4-14-10(8)13)3-7(5)9(11)12/h2-3H,4H2,1H3,(H,11,12)

InChI Key

VHHDWARWLJIUBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2=O)C=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phthalic anhydride and methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Properties of 6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic Acid and Analogous Compounds
Compound Name Molecular Formula Molecular Weight Substituents LogP H-Bond Donors/Acceptors Applications Reference
6-Methyl-1-oxo-... (Target) C${11}$H${10}$O$_4$ 206 Da 6-Me, 1-oxo, 5-COOH 2.21 1 / 3 Potential synthesis intermediate
1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid C$9$H$6$O$_5$ 194 Da 1,3-dioxo, 5-COOH ~1.5* 1 / 4 Trimellitate ester production
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid C${10}$H${10}$O$_4$ 194 Da 5-MeO, 2-COOH, dihydro ring ~1.8* 1 / 3 Pharmaceutical intermediates
Methyl 4-bromo-6-(dibromoacetyl)-... (Compound III) C${13}$H${11}$Br$3$O$5$ 465 Da 4-Br, 6-(dibromoacetyl) ~4.0* 1 / 5 Halogenated synthesis intermediate

*Estimated based on substituent contributions.

Substituent Impact on Properties

  • Hydrophobicity (LogP) :
    • The target compound’s methyl group increases hydrophobicity (LogP 2.21) compared to the 1,3-dioxo analog (LogP ~1.5), where additional polar ketones reduce LogP. Halogenated derivatives (e.g., Compound III) exhibit significantly higher LogP (~4.0) due to bromine atoms .
  • Hydrogen Bonding :
    • The 1,3-dioxo analog has four acceptors (two ketones + carboxylic acid), enhancing solubility in polar solvents. The target compound’s single ketone limits acceptor count to three, balancing solubility and membrane permeability .
  • Synthetic Utility :
    • Halogenated derivatives (e.g., III, V, VI) are intermediates for further functionalization, leveraging bromine/chlorine for cross-coupling reactions. The 1,3-dioxo variant is used in ester production, while methoxy analogs may serve as chiral building blocks in drug synthesis .

Crystallographic and Spectroscopic Insights

  • X-ray Crystallography : Compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) was structurally resolved using SHELX software, highlighting the planar benzofuran core and halogen-acetyl substituent orientations .
  • NMR Characterization : $^1$H-NMR data for halogenated derivatives (e.g., III, VI) confirm substituent positions, with deshielded protons near electronegative groups .

Biological Activity

6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid (CAS No. 51648-99-8) is a compound belonging to the benzofuran family, characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula for 6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is C10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4} with a molecular weight of 192.17 g/mol. Its IUPAC name is 6-methyl-1-oxo-3H-2-benzofuran-5-carboxylic acid. The compound features a methyl group at the 6-position, which enhances its reactivity and biological activity compared to similar compounds.

PropertyValue
CAS No.51648-99-8
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
IUPAC Name6-methyl-1-oxo-3H-2-benzofuran-5-carboxylic acid

The biological activity of 6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid primarily involves its interaction with various molecular targets:

Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes, potentially altering metabolic pathways. For instance, it may inhibit cyclooxygenases (COX), which are involved in inflammatory processes.

Cellular Effects : Research indicates that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. This suggests a potential role in cancer therapy.

Anticancer Activity

Several studies have demonstrated the anticancer properties of benzofuran derivatives, including 6-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid. For instance, derivatives of benzofurans have shown cytotoxic effects against various human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests it may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant activities, which help combat oxidative stress in cells. This property contributes to their potential therapeutic applications in neurodegenerative diseases and aging-related disorders .

Case Studies

A notable study explored the effects of synthetic benzofuran derivatives on cancer cell lines under microgravity conditions, revealing enhanced immune responses and anti-tumor properties . Another investigation focused on the synthesis of novel derivatives that exhibited significantly improved anticancer activities compared to their parent compounds .

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